molecular formula C9H7ClO2 B1594498 6-Chloro-chroman-2-one CAS No. 4377-63-3

6-Chloro-chroman-2-one

Cat. No.: B1594498
CAS No.: 4377-63-3
M. Wt: 182.6 g/mol
InChI Key: KKMNLXQACWRZHQ-UHFFFAOYSA-N
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Description

6-Chloro-chroman-2-one (CAS 4377-63-3) is an organic compound with the molecular formula C9H7ClO2 and a molecular weight of 182.60 g/mol . It belongs to the benzopyran class of heterocyclic compounds and is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework capable of binding to multiple, unrelated biological targets, making it a highly valuable building block for drug discovery efforts . The core structure, chroman-2-one, is a derivative of benzopyran with a ketone group at the 2-position of the pyran ring . The presence of the chlorine atom at the 6-position is particularly significant, as it serves as a versatile handle for further chemical modifications through various cross-coupling reactions, allowing researchers to synthesize more complex molecular architectures and derivatives with modified properties . This compound is closely related to other prominent benzopyran families, such as chromones and coumarins, with its specific saturation level impacting its biological interactions . Its primary research value lies in its role as a synthetic intermediate for the development of novel bioactive molecules. Chromane scaffolds, in general, are found in compounds exhibiting a broad range of bioactivities, including antiviral, antitumor, and antimicrobial properties . As a solid, it should be stored sealed in dry conditions, typically at 2-8°C . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMNLXQACWRZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295781
Record name 6-Chloro-2-chromanone
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Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-63-3
Record name 4377-63-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-chromanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to 6-Chloro-chroman-2-one

The construction of the this compound molecule can be achieved through several strategic approaches. These generally involve either the introduction of a chlorine atom at the desired position on a precursor molecule before cyclization or the direct cyclization of an already chlorinated starting material.

Direct regioselective chlorination of the benzene (B151609) ring of a pre-existing chroman-2-one (dihydrocoumarin) at the C-6 position is a challenging synthetic task. The reactivity of the aromatic ring is influenced by the fused lactone, and achieving site-selectivity can be difficult. Therefore, a more common and controlled strategy involves the synthesis of the target molecule from precursors that already contain a chlorine atom at the required position. This approach circumvents the potential for forming isomeric mixtures that would result from the direct chlorination of the unsubstituted chroman-2-one.

The introduction of a chlorine atom onto a phenol (B47542) or salicylaldehyde (B1680747) precursor is a standard and predictable electrophilic aromatic substitution reaction. Starting with materials such as 4-chlorophenol, 4-chlororesorcinol (B43231), or 5-chlorosalicylaldehyde (B124248) ensures that the chlorine atom is correctly positioned prior to the formation of the heterocyclic ring system. Advanced methods for direct C-H chlorination often rely on directing groups to enhance regioselectivity, a principle that underscores the synthetic utility of starting with pre-chlorinated materials for the synthesis of this compound. nih.gov

Several classical and modern cyclization reactions are employed to build the chroman-2-one ring system using starting materials that already feature a chloro substituent.

One prominent method is the Pechmann condensation . For instance, 6-chloro-4-methyl-7-hydroxycoumarin has been synthesized by reacting 4-chlororesorcinol with ethyl acetoacetate (B1235776) in the presence of concentrated sulfuric acid. ijpcbs.com This acid-catalyzed reaction involves condensation and subsequent cyclization to form the coumarin (B35378) ring.

The Knoevenagel condensation provides another versatile route. The synthesis of 6-chloro-3-(3-(phenylthio)propanoyl)-2H-chromen-2-one was accomplished by reacting 2-hydroxy-5-chlorobenzaldehyde with ethyl 3-oxo-5-(phenylthio)pentanoate, catalyzed by piperidine. rsc.org

A Wittig reaction offers a further pathway. 6-chloro-2H-chromen-2-one can be synthesized from 6-chloro-2-hydroxybenzaldehyde and ethyl(triphenylphosphoranylidene)acetate in refluxing N,N'-diethylaniline. rsc.org

Additionally, a synthesis involving the reaction of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde with styrylboronic acid using diethylamine (B46881) as a catalyst has been reported to yield a chroman-2-ol (B1610262) precursor, which is then oxidized to the target chroman-2-one structure. iucr.org

Table 1: Cyclization Approaches to Chlorinated Chroman-2-one Systems

Reaction Type Key Reactants Catalyst/Conditions Product Reference
Pechmann Condensation 4-Chlororesorcinol, Ethyl acetoacetate Conc. H₂SO₄ 6-Chloro-4-methyl-7-hydroxycoumarin ijpcbs.com
Knoevenagel Condensation 2-Hydroxy-5-chlorobenzaldehyde, Ethyl 3-oxo-5-(phenylthio)pentanoate Piperidine 6-Chloro-3-(3-(phenylthio)propanoyl)-2H-chromen-2-one rsc.org
Wittig Reaction 6-Chloro-2-hydroxybenzaldehyde, Ethyl(triphenylphosphoranylidene)acetate N,N'-diethylaniline, reflux 6-Chloro-2H-chromen-2-one rsc.org
Boronic Acid Addition (E)-3-(5-Chloro-2-hydroxyphenyl)acrylaldehyde, Styrylboronic acid Diethylamine 6-Chloro-4-(2-phenylethenyl)chroman-2-ol iucr.org

The final step in some synthetic routes to substituted this compound derivatives is the oxidation of a chroman-2-ol (a lactol) precursor. A specific example is the synthesis of 6-Chloro-4-(2-phenylethenyl)chroman-2-one. nih.govresearchgate.net This compound was obtained through the oxidation of its precursor, 6-chloro-4-(2-phenylethenyl)chroman-2-ol. iucr.orgnih.gov The oxidation was carried out in dichloromethane (B109758) (CH₂Cl₂) using pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent at room temperature. iucr.org This reaction specifically converts the secondary alcohol group of the lactol to the ketone functionality within the lactone ring, yielding the final chroman-2-one product. iucr.org

Derivatization of this compound and Related Analogues

The this compound scaffold can be chemically modified to produce other classes of heterocyclic compounds. Oxidation and reduction reactions are key transformations in this context.

The chroman-2-one structure can be a precursor to chromone (B188151) derivatives through oxidation reactions. For example, research on related compounds has shown that ethyl 6-chlorochroman-2-carboxylate can be converted to the corresponding 6-chlorochromone (B1349396) ester. nih.gov Chromones are isomers of coumarins (chromen-2-ones) where the carbonyl group is at the 4-position of the pyran ring. The transformation from a chroman-2-one to a chromone involves significant rearrangement and oxidation, highlighting a potential synthetic pathway for creating diverse molecular scaffolds from a common chlorinated intermediate.

The reduction of the lactone carbonyl group in this compound and its analogues provides access to chromanol derivatives. The partial reduction of dihydrocoumarins (chroman-2-ones) is a well-established method for preparing 2-chromanols (lactols). researchgate.net Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used to achieve this transformation, as they can reduce the lactone to the corresponding lactol without further reduction to the diol. researchgate.net This reaction is a key step for accessing the 2-chromanol moiety, which is a structural feature in various biologically active compounds and a versatile synthetic intermediate itself. researchgate.net

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the 6-position of the chroman-2-one ring is susceptible to nucleophilic substitution, providing a pathway to introduce a variety of functional groups. This reactivity is a cornerstone for creating diverse derivatives. For instance, the synthesis of 4-[(4-benzhydrylpiperazino)methyl]-6-chloro-2H-chromen-2-one begins with 6-chloro-2H-chromen-2-one as a precursor, where a nucleophilic substitution reaction is a key step. vulcanchem.com Similarly, the chloro group at the 6th position of 6-chlorochromen-2-one can be targeted by nucleophiles. smolecule.com

In a related context, studies on 3-(bromoacetyl)coumarins have shown that nucleophilic substitution reactions are a powerful tool for derivatization. For example, these compounds react with various amines, such as di(2-picolyl)amine and benzimidazole, to yield corresponding substituted chromenones. rsc.org Furthermore, the reaction of 3-(bromoacetyl)coumarins with fluoroquinolones in the presence of a base like sodium bicarbonate leads to the formation of new fluoroquinolone derivatives through nucleophilic substitution. rsc.org While these examples focus on coumarin systems, the principles of nucleophilic substitution on a halogenated aromatic ring are directly applicable to this compound.

The reactivity of the halogen can be influenced by its position and the nature of the nucleophile. For instance, in the synthesis of 4-sulfanylcoumarins from 3-bromocoumarins, the reaction proceeds via a thia-Michael addition followed by dehydrobromination, which is a formal ipso-substitution of the halogen. conicet.gov.ar This highlights the nuanced reactivity that can be achieved with halogenated chromanone scaffolds.

Multi-Component Reaction (MCR) Strategies Employing the Chromanone Scaffold

Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like chromanones from simple starting materials in a single step. nih.govnih.govacs.orgfigshare.com These reactions offer advantages in terms of atom economy and operational simplicity.

One notable MCR approach involves the Lewis acid-driven reaction of 3-formylchromones, amines, and N-propargylamides to produce 2-alkyl chromanones. nih.govacs.orgfigshare.com This method, utilizing a catalytic amount of Zn(OTf)₂, demonstrates a broad substrate scope. nih.govacs.orgfigshare.com Another one-pot MCR has been developed for the synthesis of cyclopentadiene-fused chromanones through the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate with acetylenecarboxylate-isocyanides. nih.gov

The chromone scaffold is a versatile building block in MCRs. For example, a green, isocyanide-based three-component reaction in water has been developed to synthesize chromanones via a 1,4-addition of isocyanides to chromones. researchgate.net Furthermore, MCRs have been employed to create chromone-based enaminodiones, which can be further transformed into different pyrazole (B372694) derivatives. researchgate.net The use of microwave assistance can also accelerate MCRs involving chromene derivatives. researchgate.net

Advanced Catalytic Methodologies in Chromanone and Related Scaffolds (e.g., C-H Activation and Annulation Cascades)

Modern catalytic methods, particularly those involving C-H activation and annulation cascades, have revolutionized the synthesis of chromanones and related heterocycles. These techniques provide direct and atom-economical routes to functionalized chromone and chromanone cores.

C-H Activation:

C-H activation has become a transformative strategy for molecular synthesis. nih.gov In the context of chromones, metal-catalyzed C-H functionalization allows for the direct introduction of various substituents. For instance, rhodium(III)-catalyzed C-H activation has been used to functionalize chromones, naphthoquinones, and xanthones. researchgate.net The keto group in the chromone moiety can act as a directing group for site-selective C-H functionalization at the C-5 position. rsc.org Similarly, C-H functionalization at the C-2 and C-3 positions can be achieved with nucleophilic and electrophilic partners, respectively. rsc.org

Rhodaelectro-catalysis has been employed for the sustainable assembly of chromones via formyl C-H activation of hydroxy-benzaldehydes and alkynes. nih.govthieme-connect.com This electrochemical approach avoids the need for stoichiometric chemical oxidants. nih.gov Iridium(III)-catalyzed C-H functionalization on water has also been demonstrated for the synthesis of chromones from salicylaldehydes and diazo-compounds. nih.gov

Annulation Cascades:

Cascade reactions involving annulation provide efficient pathways to construct the chromanone ring system. Radical cascade annulation reactions of 2-(allyloxy)arylaldehydes with various radical precursors have been well-established for synthesizing chroman-4-one derivatives. mdpi.com A metal-free cascade radical-induced C-N cleavage/intramolecular 6-endo-dig annulation/hydrocarbonylation has been described for the synthesis of 2-aryl-4H-chromen-4-ones. nih.gov

Furthermore, a facile cascade reaction involving in situ iodination, chromone annulation, and cyanation of o-hydroxyphenyl enaminones has been developed for the site-selective synthesis of 2-cyanochromones. nih.govacs.org The preparation of 2- or 3-substituted chromones is often based on a cascade of vinyl C-H bond functionalization and chromone annulation of o-hydroxyphenylenaminones. researchgate.net

Synthesis of Hybrid Heterocycles Incorporating 6-Chloro-chromanone Units

The 6-chloro-chromanone scaffold serves as a valuable building block for the synthesis of hybrid heterocyclic systems, which often exhibit enhanced biological activities.

A series of novel chromone-2,3-dihydroquinazolin-4-one hybrid heterocycles have been synthesized by coupling chromone-2-carbaldehydes with 2-aminoarylamides and hydrazides. arkat-usa.org One of the synthesized compounds in this series is 2-(6-Chloro-4-oxo-4H-chromen-2-yl)-2,3-dihydroquinazolin-4(1H)-one. arkat-usa.org

The synthesis of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles has been achieved through a cycloaddition strategy. nih.gov These complex structures are formed by the reaction of 3-arylidenechroman-4-ones with an in situ generated 1,3-dipole. nih.gov

Furthermore, chromone-based phenylhydrazone and benzoylhydrazone derivatives have been synthesized as potential antidiabetic agents. mdpi.com The synthesis of new hydrazine (B178648) carboximidamide derivatives has also been reported, which show promise as inhibitors of acetylcholinesterase and tubulin. mdpi.com

Specific Synthetic Pathways for Chlorinated Chroman-2-one and Chromone Derivatives

Several synthetic methods are employed for the preparation of chlorinated chroman-2-one and chromone derivatives.

The Pechmann condensation is a common method for synthesizing coumarin derivatives. For example, 4-(chloromethyl)-6-methyl-2H-chromen-2-one can be synthesized by reacting p-cresol (B1678582) with ethyl 4-chloroacetoacetate in the presence of concentrated sulfuric acid.

The Vilsmeier-Haack reaction is frequently used to prepare 3-formylchromone, a key precursor for many chromone derivatives. nih.gov Classical methods like the Allan-Robinson synthesis and the Baker-Venkataraman rearrangement are also employed for chromone synthesis. ijmrset.comjocpr.com

More contemporary methods include palladium-catalyzed carbonylative annulation of o-iodophenol acetates and acetylenes. jocpr.com The synthesis of 6-chloro-3-phenyl-2H-chromen-2-one has been achieved through the reaction of salicylaldehydes with arylacetonitriles. nih.gov

Microwave-assisted synthesis has been shown to be an efficient method for preparing various chromene derivatives, including chlorinated ones. nih.gov For instance, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde can be synthesized from 6-hydroxy-4-methyl-2H-chromen-2-one by chlorination with phosphoryl chloride. nih.gov

The synthesis of various substituted chromone derivatives, including those with chlorine substituents, has been extensively reviewed, highlighting the versatility of this scaffold in medicinal chemistry. nih.gov

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques for 6-Chloro-chroman-2-one and Derivatives

The definitive identification of "this compound" relies on a combination of powerful spectroscopic methods. Each technique offers unique information that, when combined, provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For "this compound," both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

¹H NMR: The proton NMR spectrum of a related compound, 6-chloro-2H-chromen-2-one, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be assigned to the different protons in the molecule. For instance, a doublet observed at δ 7.66 ppm (J = 9.6 Hz) is characteristic of the proton on the carbon adjacent to the oxygen in the pyrone ring, while other aromatic protons appear in the region of δ 6.47-7.47 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. In the case of 6-chloro-2H-chromen-2-one, the carbonyl carbon of the lactone ring typically appears at a downfield chemical shift, around δ 160.0 ppm. rsc.org The carbon atoms of the benzene (B151609) ring and the pyrone ring resonate at specific chemical shifts, which are influenced by the presence of the chlorine atom and the oxygen heteroatom. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 6-Chloro-2H-chromen-2-one Derivative rsc.org

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
C2-160.0
C36.47 (d, J = 9.6 Hz)117.8
C47.66 (d, J = 9.6 Hz)142.3
C4a-118.3
C57.28 (t, J = 7.5 Hz)127.2
C6-129.7
C77.47 (d, J = 6.9 Hz)131.7
C87.47 (d, J = 6.9 Hz)119.8
C8a-152.4

Note: Data is for 6-chloro-2H-chromen-2-one, a closely related derivative. The chemical shifts for this compound would differ due to the saturation of the C3-C4 bond.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods can be employed for "this compound."

Electron Ionization (EI-MS): This technique often results in the fragmentation of the molecule, providing valuable structural information. For chroman and coumarin (B35378) derivatives, characteristic fragmentation patterns are observed, including the loss of CO and the chlorine atom. rsc.org

Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS is particularly useful for confirming the molecular weight of the parent compound with minimal fragmentation. High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass of the molecule, allowing for the determination of its molecular formula. mdpi.com For instance, the molecular formula of this compound is C₉H₇ClO₂, corresponding to a molecular weight of approximately 182.60 g/mol . nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This peak is typically observed in the range of 1700-1750 cm⁻¹. Other characteristic absorptions include those for C-O stretching and aromatic C-H and C=C stretching vibrations. vulcanchem.com

Table 2: Characteristic IR Absorption Frequencies for this compound vulcanchem.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (lactone)C=O stretch~1721
Aromatic RingC=C stretch1600-1450
EtherC-O stretch1250-1050
AlkylC-H stretch2980-2850
Aryl HalideC-Cl stretch~750

Chromatographic and Purity Assessment Methodologies

Ensuring the purity of "this compound" is critical for its use in research and development. Chromatographic techniques are the primary methods for purity validation.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying the components in a mixture. core.ac.uk For "this compound," a reversed-phase HPLC method is typically employed. researchgate.net

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used. researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. A UV detector is commonly used for detection, as the chromen-2-one core exhibits strong UV absorbance.

The purity of a "this compound" sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single, sharp, and symmetrical peak. HPLC can also be used to quantify the amount of the compound in a sample by comparing its peak area to that of a known concentration standard. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions and assessing the purity of isolated compounds in organic synthesis. nih.gov Its application is crucial in the synthesis of chromanone derivatives, including this compound. The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). nih.gov

In the context of synthesizing this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product over time. A small spot of the reaction mixture is applied to the baseline of a TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the polar stationary phase and exhibit lower Rf values. arkat-usa.org

The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. arkat-usa.orgRf = (Distance traveled by the sample) / (Distance traveled by the solvent) arkat-usa.org

For the synthesis of this compound, reaction completion is typically indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The purity of the final, isolated this compound can also be confirmed by TLC, where a pure sample should ideally present as a single spot. Visualization of the spots is commonly achieved under UV light (at 254 nm or 365 nm), as coumarin and chromanone rings are UV-active, or by using staining agents like iodine vapor. iucr.orgijpcbs.com

While specific experimental Rf values for this compound are not extensively documented in the literature, appropriate mobile phases can be determined based on those used for structurally similar compounds. The selection of the eluent system, often a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or chloroform, is optimized to achieve good separation between the product and any impurities or unreacted starting materials. asianpubs.org

Table 1: Representative TLC Systems for Chromen-2-one Derivatives
CompoundStationary PhaseMobile Phase (v/v)Reported Rf ValueReference
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylateSilica GelChloroform / Methanol (9:1)0.65
4-(3,4-Dichlorophenyl amino)-2H-chromen-2-oneSilica Geln-Hexane / Ethyl Acetate (8:2)0.64 asianpubs.org
Various Coumarin DerivativesSilica Gel 60 F-254Benzene / Toluene / Glacial Acetic Acid (80:10:10)Not specified iucr.orgijpcbs.com
(E)-ethyl 2-methyl-3-phenylpropanal (B1584215) synthesis intermediateSilica GelPetroleum Ether / Ethyl Acetate (9:1)0.57 (product)

Other Analytical Techniques for Chromanone Derivatives (e.g., UV-Visible Spectroscopy, Fluorimetry)

Beyond chromatographic methods, spectroscopic techniques such as UV-Visible Spectroscopy and Fluorimetry are indispensable for the structural characterization of chromanone derivatives. These methods provide insights into the electronic properties of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. researchgate.net

Table 2: UV-Visible Absorption Data for Representative Coumarin and Chromanone Derivatives
CompoundSolventAbsorption Maxima (λmax)Reference
Various 3-phenylcoumarin (B1362560) derivativesNot specified287 - 349 nm uef.fi
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylateNot specifiedBathochromic shift compared to chloro derivative
7-(Diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorateNot specifiedRed-shifted absorption researchgate.net
Phenylsemicarbazides of coumarin derivativesNot specified360 - 380 nm nih.gov

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. Many coumarin derivatives are known for their strong fluorescent properties and are used as fluorescent probes and labels. nih.govnih.gov

The fluorescence of a coumarin derivative is highly dependent on its substitution pattern. Typically, strong fluorescence is observed in coumarins bearing an electron-donating group at the C-7 position, such as a hydroxyl (-OH) or amino (-NH₂) group. uef.fi this compound lacks such an activating group. Studies on a range of coumarin derivatives have shown that those without a 7-hydroxyl substituent are generally non-fluorescent or exhibit very weak fluorescence. uef.fi The presence of the chloro-substituent at the 6-position, being an electron-withdrawing group, is also not expected to enhance fluorescence significantly. Therefore, this compound is predicted to be weakly fluorescent at best. The fluorescence properties, including excitation and emission wavelengths and quantum yield, are also influenced by factors such as solvent polarity and pH. rsc.org

Table 3: Fluorescence Properties of Selected Coumarin Derivatives
CompoundKey Structural FeatureFluorescence PropertyExcitation (λex) / Emission (λem)Reference
3-(4-Fluorophenyl)-7-hydroxycoumarin7-hydroxyl groupStrongly fluorescent405 nm / 460 nm uef.fitandfonline.com
Coumarin derivatives lacking a 7-hydroxyl groupNo 7-hydroxyl groupNon-fluorescent or very weakly fluorescentNot applicable uef.fi
Coumarin 6-SO₂Cl in bufferSulfonyl chloride derivativepH-dependent fluorescence470 nm / 520 nm researchgate.net
Various synthesized fluorescent coumarin dyesPush-pull structureHigh quantum yield, pH-sensitiveNot specified / 441 nm to 538 nm shift rsc.org

Mechanistic Investigations and Chemical Reactivity

Elucidation of Reaction Mechanisms Involving 6-Chloro-chroman-2-one

The elucidation of reaction mechanisms is fundamental to optimizing reaction conditions and designing novel synthetic routes. numberanalytics.com While specific mechanistic studies focused solely on this compound are not extensively detailed in the literature, the pathways for its formation and reaction can be inferred from the synthesis of structurally related chromanone and coumarin (B35378) derivatives.

The synthesis of the chroman-2-one (or coumarin) core often involves intramolecular cyclization processes. Classical methods may utilize acidic conditions to facilitate the intramolecular condensation of phenolic precursors. ijrpc.com For instance, the synthesis of 6-chloro-4-methyl-7-hydroxycoumarin has been achieved by treating the corresponding phenol (B47542) with ethyl acetoacetate (B1235776) in the presence of a condensing agent, followed by acidification. ijpcbs.com Another relevant synthesis involves the oxidation of a precursor alcohol, 6-chloro-4-(2-phenyl-ethen-yl)chroman-2-ol, to yield the corresponding 6-Chloro-4-(2-phenyl-ethen-yl)chroman-2-one. nih.gov A proposed reaction pathway for the formation of similar 2H-chromen-2-ones involves the base-catalyzed reaction of a substituted phenylacetonitrile (B145931) with a salicylaldehyde (B1680747), followed by intramolecular addition and subsequent hydrolysis. nih.gov These examples suggest that the formation of the this compound scaffold likely proceeds through established cyclization and oxidation pathways common to this class of compounds.

Studies on Chemical Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its key functional groups: the lactone, the chlorinated aromatic ring, and the activated methylene (B1212753) positions.

The chromanone core can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: While the chroman-2-one ring is relatively stable to oxidation, precursor molecules can be oxidized to form the lactone. The synthesis of 6-chloro-4-(2-phenylethen-yl)chroman-2-one from its corresponding chroman-2-ol (B1610262) demonstrates a key oxidation step. nih.gov For other chlorinated chromenone derivatives, oxidation using strong agents like potassium permanganate (B83412) or chromium trioxide can lead to various oxidized products, although the specifics depend on the full substitution pattern. smolecule.com

Reduction: The carbonyl group of the lactone is a primary site for reduction. In related chlorinated chroman-4-one systems, this carbonyl is readily reduced by agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol. nih.govacs.org This transformation from a ketone to a secondary alcohol is a standard reaction. ucr.edu It is highly probable that the lactone carbonyl of this compound would be similarly reduced by strong hydride reagents like lithium aluminum hydride to form a diol.

Table 1: Summary of Potential Oxidation and Reduction Reactions

Reaction Type Reagent Substrate Moiety Product Moiety Reference
Oxidation Generic Oxidizing Agent Chroman-2-ol Chroman-2-one nih.gov

Substitution reactions are critical for the functionalization of the this compound scaffold.

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is a site for nucleophilic substitution, allowing for the introduction of different functional groups. smolecule.com Studies on related 6-chloro-chroman-4-ones have shown that this position can be substituted with other groups, such as a nitro or methoxy (B1213986) group, to probe the electronic effects on the molecule's biological activity. nih.govacs.org

Substitution at other positions: Synthetic modifications at various positions of the chromanone scaffold have been conducted to create diverse derivatives. For example, bromination at the 3-position of a chroman-4-one allows for the subsequent introduction of various substituents through substitution reactions. gu.se

The photochemistry of chromones is a rich field, involving cycloadditions, rearrangements, and dimerizations upon irradiation. researchgate.net The presence of a halogen atom introduces additional, complex reaction pathways.

Halide ions and halogenated aromatic compounds can participate significantly in photochemical reactions. researchgate.net Upon absorption of light, particularly UV light, a primary photochemical reaction occurs. wordpress.com For chlorinated aromatic compounds, this can involve the homolytic cleavage of the carbon-chlorine bond. nih.gov In aqueous environments, sensitized photolysis can convert halide ions into highly reactive halogen species (RHS), which can then react with organic compounds. researchgate.netnih.gov

For chlorinated compounds like this compound, potential photochemical pathways include:

Photo-rearrangement: Similar to other chromones, it may undergo photoisomerization. wordpress.com

Photo-dechlorination: The C-Cl bond may be cleaved, leading to reductive dechlorination or substitution by other species, such as hydroxyl groups in aqueous media. nih.gov

Photodimerization: Chromones are known to undergo photodimerization reactions, often forming head-to-head or head-to-tail dimers. researchgate.netresearchgate.net

Dimerization represents a key transformation for chromanone derivatives, leading to structures with significant chemical diversity. Recent biosynthetic studies have shed light on the formation of dimeric chromanone lactones in nature. acs.orgacs.orgnih.gov

The research reveals a fascinating pathway where the chromanone lactone moiety is derived from a tetrahydroxanthone (THX) derivative through a non-enzymatic retro-Dieckmann fragmentation. acs.orgacs.org Crucially, the dimerization step does not occur between two chromanone monomers. Instead, a P450 monooxygenase enzyme catalyzes the dimerization of the THX precursors. acs.orgacs.orgnih.gov These THX dimers then spontaneously convert into chromanone lactone dimers. acs.org This discovery demonstrates that dimeric chromanone lactones are not formed from the dimerization of their monomeric units in this biological context. acs.orgnih.gov In addition to these biosynthetic pathways, new dimeric chromanone derivatives have also been isolated from mutant fungal strains. rsc.org

Table 2: Dimerization Pathways of Chromanone-Related Scaffolds

Pathway Precursor Key Process Product Reference
Biosynthesis Tetrahydroxanthone (THX) Monomers Enzymatic (P450) dimerization of THX, then spontaneous retro-Dieckmann fragmentation Chromanone Lactone Dimers acs.orgacs.orgnih.gov

Structure-Reactivity Relationships within Halogenated Chromanone Systems

The substitution pattern on the chromanone ring system profoundly influences its chemical reactivity and biological properties. The halogen at the 6-position is particularly significant.

Studies on a series of substituted chroman-4-ones, including 8-bromo-6-chloro-2-pentylchroman-4-one, have demonstrated the importance of the substituents on the aromatic ring. nih.govacs.org The presence of an electron-withdrawing group, such as chlorine, at the 6-position was found to be more critical for inhibitory activity than a substituent at the 8-position. nih.gov Replacing the 6-chloro group with a strongly electron-withdrawing nitro group maintained activity, whereas replacement with an electron-donating methoxy group diminished it. nih.gov This suggests that electron-poor chromanones are generally more potent inhibitors, highlighting the role of the halogen in modulating the electronic character of the scaffold. nih.gov

A theoretical study on the effect of halogen substitution on the reactivity of 3-formylchromones further supports this. researchgate.net The presence of a chlorine atom on the aromatic ring alters the electron density distribution, which in turn affects the susceptibility of the molecule to nucleophilic attack. researchgate.net Furthermore, a comparison of the reactivity of chromanone analogs with their carbocyclic tetralone counterparts in thia-Michael reactions showed that the chromanone derivatives have significantly higher reactivity, indicating that the oxygen heteroatom plays a crucial role in activating the system. mdpi.com

Biological and Pharmacological Research of 6 Chloro Chroman 2 One and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 6-chloro-chroman-2-one have been investigated for their ability to inhibit various enzymes implicated in a range of diseases, including cancer and neurodegenerative disorders.

Aromatase, a cytochrome P450 enzyme (CYP19A1), is crucial for the biosynthesis of estrogens from androgens and is a key therapeutic target in hormone-dependent breast cancer. nih.govresearchgate.net Inhibition of this enzyme is a primary strategy in treating postmenopausal estrogen-dependent breast cancer. nih.govresearchgate.net Coumarins have been identified as a class of compounds capable of inhibiting aromatase. nih.gov

Research into next-generation nonsteroidal aromatase inhibitors has explored modifications of parent compounds to enhance potency and selectivity. cardiff.ac.uk Studies on benzofuran (B130515) derivatives with structural similarities to coumarins have shown that chloro-substitution on an associated phenyl ring can be optimal for aromatase inhibitory activity. For instance, a derivative featuring a 4'-chloro-substituted phenyl ring and a 6-O-but-2-yne chain demonstrated potent aromatase inhibition with an IC50 value of 0.53 nM. cardiff.ac.uk This highlights the potential of incorporating a chloro-substituent in the design of highly effective aromatase inhibitors.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a major therapeutic strategy for managing Alzheimer's disease. nih.govheraldopenaccess.us Various chlorinated coumarin (B35378) derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. nih.govresearchgate.net

Studies have shown that the position and nature of substituents on the coumarin ring are critical for activity. For example, a series of 6-substituted 3-arylcoumarin derivatives were synthesized, and the introduction of a chlorine atom at the 6-position resulted in a slight increase in AChE inhibition but a significant decrease in BChE inhibition, suggesting that this substitution could enhance selectivity for AChE. rsc.org In another study, chlorine-substituted coumarin–triazole–isatin hybrids showed BChE inhibitory activity with IC50 values around 10.58–11.25 µM. nih.gov O-substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have also demonstrated proficient activity against both cholinesterase enzymes. nih.govresearchgate.net

Compound/Derivative ClassTarget EnzymeIC50 Value (µM)Source
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one derivativesAChE, BChEProficient Activity nih.govresearchgate.net
6-Chloro-2H-chromen-2-one derivativesAChESlight Increase in Inhibition rsc.org
6-Chloro-2H-chromen-2-one derivativesBChESignificant Decrease in Inhibition rsc.org
Chlorine-substituted coumarin–triazole–isatin hybrids (6a3, 6b3)BChE10.58 - 11.25 nih.gov

This table summarizes the inhibitory activities of various this compound derivatives against cholinesterase enzymes.

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from arachidonic acid. tandfonline.com Dual inhibitors of cyclooxygenase (COX) and LOX are being explored as safer anti-inflammatory agents. tandfonline.com Coumarin derivatives have been reported to inhibit various enzymes, including lipoxygenase. evitachem.com

Research on O-substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one showed they were active against lipoxygenase. nih.govresearchgate.net In a study of multi-substituted coumarins, 3′-fluoro-substituted coumarins, including one with a chloro group at position 6 (3-(4-acetyloxyphenyl)-6-chloro-4-methyl-chromen-2-one), were identified as potent LOX inhibitors. mdpi.com Specifically, the 3′-fluoro-substituted 5-hydroxy coumarin derivative with a 6-chloro substituent (compound 4e in the study) was a highly potent LOX inhibitor with an IC50 of 4.1 µM. mdpi.com Docking studies suggested that these compounds may act as allosteric inhibitors of the enzyme. mdpi.com

Compound/DerivativeTarget EnzymeIC50 Value (µM)Source
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one derivativesLOXActive nih.govresearchgate.net
3-(3-Fluorophenyl)-5-hydroxy-6-chloro-4-methyl-2H-chromen-2-oneLOX4.1 mdpi.com
3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (3k)LOX8.7 mdpi.com
3-(3-Fluorophenyl)-6,8-dibromo-4-methyl-2H-chromen-2-one (3e)LOX11.4 mdpi.com

This table presents the lipoxygenase inhibitory activity of selected coumarin derivatives.

Beyond the aforementioned enzymes, derivatives of this compound have shown inhibitory activity against other key protein targets in cancer biology, such as protein kinases.

Src kinase is a non-receptor tyrosine kinase that plays a role in cell proliferation and survival, and its inhibition is a target for cancer therapy. In a study of various coumarin derivatives, a cinnamoylchromen-2-one derivative demonstrated high inhibition of Src kinase with an IC50 value of 14.5 µM. semanticscholar.org Another study found that a C-3 decyl substituted quaternary ammonium (B1175870) coumarin derivative exhibited the highest Src kinase inhibition with an IC50 of 21.6 µM. chapman.edu

Cyclin-dependent kinases (CDKs) are critical for cell cycle regulation, and their inhibitors are potent anticancer agents. Molecular docking simulations indicated that certain thiazolidinone-coumarin molecular hybrids interact with CDK2. researchgate.net Furthermore, a coumarin derivative (compound 2b) showed significant inhibitory activity against CDK4 with an IC50 of 0.036 µM. mdpi.com Flavonol-based analogs, which share structural similarities with coumarins, have also been identified as inhibitors of c-Kit, CDK2, and mTOR kinases. nih.gov

Anticancer and Antiproliferative Activities

The core coumarin structure and its derivatives are well-known for their cytotoxic effects against various cancer cell lines. aipublications.com The presence and position of a chloro-substituent can modulate this activity.

Derivatives of this compound have been tested against a panel of human cancer cell lines, often showing moderate to potent antiproliferative activity.

MCF-7 (Breast Cancer): A derivative of 6-chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl methylene-2-cyano-3-phenyl acryloyl hydrazide (compound 3b) showed potent activity against MCF-7 cells with an IC50 of 15.28 µM. tjnpr.org Other studies have also confirmed the cytotoxicity of chlorinated coumarin derivatives against MCF-7 cells. aipublications.comnih.gov

PC-3 (Prostate Cancer): The same derivative (compound 3b) was also effective against the PC-3 prostate cancer cell line, with an IC50 of 13.28 µM. tjnpr.org

HT-29 (Colon Cancer): Compound 3b demonstrated an IC50 of 10.25 µM against the HT-29 colon cancer cell line. tjnpr.org Spiro[chroman-2,4′-piperidin]-4-one derivatives have also shown potent activity against HT-29 cells. nih.gov

SKVO3 (Ovarian Cancer): For the SKVO3 ovarian cancer cell line, compound 3b had an IC50 of 13.12 µM. tjnpr.org Other research has shown that modifying amino groups on related structures can lead to potent antiproliferative activity against SKVO3 cells. mdpi.com

A549 (Lung Cancer): Iodinated-4-aryloxymethylcoumarins, specifically 6-chloro-4-(4-iodo-phenoxymethyl)-chromen-2-one, exhibited an IC50 of 7.57 µM against A549 lung cancer cells. nih.govresearchgate.net Chromone-based SIRT2 inhibitors have also demonstrated antiproliferative effects in A549 cells. acs.org

A375 (Melanoma): A series of new coumarin derivatives bearing a pyrazolylindolin-2-one core were tested against A375 human melanoma cells, with many showing IC50 values in the low micromolar range (0.96–8.99 µM). rsc.org Another study on flavonol-based analogs found that a compound with a 6-Cl substituent (F19) had strong activity against A375 cells with an IC50 value of 6.3 μM. nih.gov

Cell LineCompound/Derivative ClassIC50 Value (µM)Source
MCF-7 (Breast)6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl... (3b)15.28 tjnpr.org
PC-3 (Prostate)6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl... (3b)13.28 tjnpr.org
HT-29 (Colon)6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl... (3b)10.25 tjnpr.org
SKVO3 (Ovarian)6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl... (3b)13.12 tjnpr.org
A549 (Lung)6-Chloro-4-(4-iodo-phenoxymethyl)-chromen-2-one7.57 nih.govresearchgate.net
A375 (Melanoma)Pyrazolylindolin-2-one based coumarin derivatives0.96 - 8.99 rsc.org
A375 (Melanoma)2-(4-(Benzyloxy)phenyl)-6-chloro-3-hydroxy-7-methyl-4H-chromen-4-one (F19)6.3 nih.gov

This table provides a summary of the in vitro cytotoxic efficacy of various this compound derivatives against a panel of human cancer cell lines.

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound and its derivatives are attributed to their ability to interfere with critical cellular processes that drive cancer progression. These compounds have been shown to interact with key signaling pathways, induce programmed cell death (apoptosis), and halt the cell division cycle.

Interaction with Cellular Pathways Involved in Cancer Progression

Derivatives of this compound have demonstrated the capacity to modulate various signaling pathways implicated in the development and spread of cancer. mdpi.com Coumarins, the parent chemical class to which this compound belongs, can influence the expression of proteins involved in apoptosis, such as Bax and caspase-3, and anti-apoptotic proteins like Bcl-2. mdpi.com They also impact cell cycle regulatory proteins, leading to the inhibition of the G0/G1 phases. mdpi.com

Furthermore, these compounds can inhibit angiogenesis and metastasis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP). mdpi.com Their anti-inflammatory properties are exerted through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via the NF-κB, MAPK, and Akt signaling pathways. mdpi.com A significant pathway in cancer development, the p53-MDM2 axis, is also a target of coumarin action. mdpi.com

For instance, a coumarin derivative, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one, has been identified as a promising candidate for developing new anti-inflammatory agents with protective effects on the gastric mucosa. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation (e.g., sub-G0/G1 cell cycle populations)

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis and modulation of the cell cycle. researchgate.net Studies have shown that coumarins can block the cell cycle and trigger apoptosis in various cancer cell lines. researchgate.net

For example, certain chromene-based chalcones, which are structurally related to this compound, have been found to induce apoptosis in cancer cells by inhibiting tubulin polymerization. researchgate.net The compound (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one demonstrated potent tubulin assembly inhibition and cytotoxic effects on K562 leukemia cells. researchgate.net This interference with microtubule stability disrupts the function of the spindle apparatus during cell division, leading to cell cycle arrest and subsequent apoptosis. researchgate.net

Flow cytometry analysis has been instrumental in demonstrating the effects of these compounds on the cell cycle. Treatment of cancer cells with coumarin derivatives often leads to an accumulation of cells in the sub-G0/G1 phase, which is a hallmark of apoptosis. researchgate.net Additionally, some derivatives have been shown to cause cell cycle arrest in the G0/G1 or G2/M phases. uliege.bejocpr.comiiarjournals.orgresearchmap.jp For instance, one study found that a particular derivative induced G2/M phase arrest in HGC-27 gastric cancer cells and promoted apoptosis by altering the expression of Bcl-2 and Bax proteins. researchgate.net

Tumor Specificity and Selectivity Investigations

A crucial aspect of cancer therapy is the ability of a drug to selectively target tumor cells while sparing normal, healthy cells. Research into this compound and its derivatives has included investigations into their tumor specificity and selectivity.

Some studies have shown that certain derivatives exhibit a degree of selectivity. For example, a series of N-(3-chlorophenyl)methylthioureas and related compounds, including those with a 6-chloro-chroman moiety, were evaluated for their in vitro growth inhibitory activity on human glioma cell lines. uliege.be While some compounds were potent against the cancer cells, they also showed varying degrees of toxicity towards normal cells. However, specific derivatives were identified as being more cell-selective, suggesting a potential for reduced toxicity. uliege.be

In another study, a series of 1,3-bis[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-diones were synthesized and evaluated for their antiproliferative activity. The most active compound was found to be non-toxic toward healthy human embryonic kidney cells (HEK293), indicating its selective nature. researchgate.net

Quantitative structure-activity relationship (QSAR) analyses have also been employed to understand and predict the tumor selectivity of these compounds. One such study on 3-styryl-2H-chromenes, which can include chloro-substituted derivatives, revealed that certain compounds exhibited high tumor selectivity, even exceeding that of established chemotherapy drugs like doxorubicin (B1662922) and 5-fluorouracil (B62378) (5-FU). iiarjournals.org The tumor-selectivity was correlated with specific physicochemical and structural parameters, providing a basis for designing more selective anticancer agents. iiarjournals.org

Antioxidant Properties

In addition to their anticancer activities, this compound and its derivatives have been investigated for their antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, thereby protecting cells from oxidative damage, which is implicated in various diseases, including cancer.

Free Radical Scavenging Activity (e.g., DPPH, ABTS•+)

The free radical scavenging activity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays.

Several studies have demonstrated the potential of this compound derivatives as free radical scavengers. For instance, a study on various substituted coumarins found that a 6-chloro-substituted derivative exhibited a good DPPH scavenging effect. nih.govmdpi.com In some cases, the presence of a chlorine atom at the 6-position of the coumarin structure was found to improve the scavenging activity compared to other substituents. mdpi.com

The scavenging activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Compound/DerivativeDPPH Scavenging Activity (IC50)ABTS•+ Scavenging Activity (IC50)Reference
6-chloro-substituted coumarin derivative0.08 - 0.11 mg/mL- nih.govmdpi.com
4-hydroxy-6-methoxy-2H-chromen-2-one0.05 mmol/L> Trolox (34.34 µmol/L) cdnsciencepub.com
6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one-Modest cdnsciencepub.com

Lipid Peroxidation Inhibitory Activity

Lipid peroxidation is a process where free radicals attack lipids in cell membranes, leading to cellular damage. The ability of a compound to inhibit this process is another measure of its antioxidant potential.

Research has indicated that derivatives of this compound can inhibit lipid peroxidation. acs.org For example, a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides were synthesized and evaluated for their antioxidant activities. While the chromanone derivatives were less active, the N-arylsubstituted-chroman-2-carboxamides exhibited potent inhibition of lipid peroxidation initiated by Fe2+ and ascorbic acid in rat brain homogenates, with some compounds being significantly more potent than the standard antioxidant Trolox. researchgate.net

The inhibitory activity is often assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), a byproduct of lipid peroxidation.

Compound/DerivativeLipid Peroxidation Inhibitory ActivityReference
N-arylsubstituted-chroman-2-carboxamides25-40 times more potent than Trolox researchgate.net

Role in Mitigating Oxidative Stress

Derivatives of this compound have demonstrated notable antioxidant properties. The fundamental structure of chromones allows them to act as scavengers of free radicals, which are key contributors to oxidative stress. smolecule.com This activity is crucial in protecting against cellular damage. For instance, certain halogenated coumarins, including a 6-chloro derivative, have shown significant antioxidant potential. Specifically, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) exhibited a potent antioxidant activity of 85% as measured by the DPPH free radical method. academicjournals.orgdut.ac.zaacademicjournals.org This suggests that the inclusion of a chloro group at the 6-position can contribute to the compound's ability to neutralize harmful reactive oxygen species. Further research has highlighted that coumarin derivatives, in general, possess antioxidant capabilities, which are often linked to their other biological effects, such as anti-inflammatory actions. core.ac.uknih.gov

Anti-inflammatory Activities and Mechanism of Action

The anti-inflammatory potential of this compound and its derivatives has been a significant area of investigation. Coumarins, as a class of compounds, are recognized for their anti-inflammatory effects. nih.govnih.gov Research into specific derivatives has provided insights into their mechanisms and efficacy.

A notable example is the compound 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one, which has been identified as a promising candidate for the development of new anti-inflammatory agents with protective effects on the gastric mucosa. nih.gov This is particularly relevant for the treatment of conditions like rheumatoid arthritis and osteoarthritis. nih.gov Studies on coumarin-benzimidazole derivatives have shown that compounds such as 3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one (4d) exhibit good anti-inflammatory activity, with a 46.75% inhibition in one study, comparable to the standard drug indomethacin. core.ac.uknih.gov The mechanism of action for these compounds is suggested to be similar to that of indomethacin, likely involving the inhibition of cyclooxygenase (COX) enzymes. core.ac.uknih.gov

Furthermore, the anti-inflammatory activity of these derivatives is often associated with their antioxidant properties, which help in mitigating the oxidative stress that contributes to inflammation. core.ac.uknih.gov The substitution pattern on the coumarin ring plays a crucial role in determining the anti-inflammatory potency. nih.gov For instance, the presence of a chloro group at the 6-position, combined with various substituents at the 3-position, has been a key feature in many of the active compounds synthesized and tested. ijpsr.comnih.gov

Antimicrobial Activities

Antibacterial Efficacy against Bacterial Strains

Derivatives of this compound have been evaluated for their effectiveness against a range of bacterial pathogens. The antibacterial activity is influenced by the specific substitutions on the chroman-2-one core.

One study investigated 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4), which displayed moderate inhibitory effects against Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. academicjournals.org Another derivative, 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one, was tested against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, showing some level of antibacterial action. tandfonline.com

The synthesis of novel coumarin-thiazole derivatives has also yielded compounds with antibacterial potential. For example, 3-(2-(2-(4-bromobenzylidene)hydrazinyl)thiazol-4-yl)-6-chloro-2H-chromen-2-one (SCT12) was synthesized and evaluated, with some compounds in the series showing promising activity. semanticscholar.org Similarly, the introduction of a chloro group at the 6th position of the coumarin ring in certain 3-(2-(5-amino-1H-pyrazol-4-yl)thiazol-4-yl)-2H-chromene-2-ones resulted in satisfactory antibacterial results. rasayanjournal.co.in

Furthermore, research on chalcone (B49325) and flavone (B191248) compounds derived from 6-chloro-4-methyl-7-hydroxycoumarin indicated that the presence of chloro, methoxy (B1213986), and nitro groups enhanced antibacterial activity against pathogens like S. typhi, S. aureus, and E. coli. ijpcbs.com

Table 1: Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacterial Strain(s)Observed Activity
3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4)Bacillus cereus, Micrococcus luteus, Staphylococcus aureusModerate inhibition academicjournals.org
4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-oneStaphylococcus aureus, Escherichia coli, Bacillus cereusAntibacterial activity observed tandfonline.com
3-(2-(5-amino-1H-pyrazol-4-yl)thiazol-4-yl)-6-chloro-2H-chromen-2-one derivativesGram-positive and Gram-negative bacteriaSatisfactory results with chloro substitution rasayanjournal.co.in
Chalcone and flavone derivatives of 6-chloro-4-methyl-7-hydroxycoumarinS. typhi, S. aureus, E. coli, PseudomonasGood activity against several strains ijpcbs.com

Antifungal Efficacy against Fungal Strains

In addition to antibacterial properties, derivatives of this compound have been explored for their antifungal activity. Schiff bases of 4-chloro-(3-substituted-phenylimino)-methyl-[2H]-chromene-2-one were synthesized and tested for their antifungal effects. researchgate.net The results indicated that the biological activity was influenced by the specific substitutions, with some derivatives showing moderate antifungal properties. researchgate.net

Antileishmanial Activity against Parasitic Forms

A significant area of research has been the evaluation of this compound derivatives against Leishmania parasites, the causative agents of leishmaniasis. A series of novel chalconoids incorporating a 6-chloro-2H-chromen-3-yl group were synthesized and showed high in vitro antileishmanial activity against the promastigote form of Leishmania major at concentrations below 3.0 microM. nih.govresearchgate.net Importantly, these compounds displayed their antileishmanial effects at non-cytotoxic concentrations to mouse peritoneal macrophage cells. nih.govresearchgate.net

Further studies on chromene-based chalcones demonstrated that chloro-substituted 1-(6-methoxy-2H-chromen-3-yl)-3-phenylpropen-1-ones exhibited excellent activity against Leishmania major. sci-hub.se While the direct parent compound this compound was not the primary focus, these findings highlight the potential of the 6-chloro-chromene scaffold in developing new antileishmanial agents. sci-hub.se

Other Biological Activities (e.g., Antimosquito Properties)

The biological activities of this compound derivatives extend to insecticidal properties, specifically against mosquitoes. In a study evaluating halogenated coumarins, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN 5) was among the compounds tested for larvicidal, adulticidal, and repellent effects against Anopheles arabiensis, a major malaria vector. nih.govresearchgate.net This compound, along with others in the series, was identified as a potential larvicidal agent, causing nearly 100% mortality within 24 hours of exposure. nih.gov While the adulticidal activity was considered negligible, the potent larvicidal effects suggest that 6-chloro-coumarin derivatives could be valuable in the development of new tools for mosquito control. nih.govresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of chroman-2-one derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are crucial for optimizing lead compounds and designing new, more effective therapeutic agents. For this compound and its analogs, research has revealed that the nature and position of various substituents on the chroman ring system play a definitive role in their pharmacological effects.

Research Findings on SIRT2 Inhibition

A significant body of research on the SAR of chroman derivatives has centered on their activity as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org Studies on a series of substituted chroman-4-ones, a closely related scaffold, have provided critical insights that are applicable to chroman-2-ones.

The initial discovery of 8-bromo-6-chloro-2-pentylchroman-4-one as a potent SIRT2 inhibitor (IC₅₀ of 4.5 μM) prompted a detailed exploration of its SAR. acs.org The findings underscore the importance of substituents on the aromatic ring, as the unsubstituted 2-pentylchroman-4-one was devoid of inhibitory activity. acs.org

Key findings from these SAR studies include:

Substituents at the 6-Position: The substituent at the 6-position is critical for inhibitory potency. acs.org Replacing the 6-chloro group with a larger but less electronegative 6-bromo substituent was well-tolerated and maintained high potency. acs.org However, a compound containing only the 6-chloro substituent (lacking the 8-bromo) showed a decrease in activity, and a derivative with no substituent at the 6-position was significantly less potent. acs.org This suggests that an electron-withdrawing group at this position is favorable. This is further supported by the observation that an electron-withdrawing nitro group at the 6-position (1g) maintained activity, while an electron-donating methoxy group (1h) led to a sharp decrease in inhibition. acs.org Generally, electron-poor chroman-4-ones are more potent inhibitors than electron-rich versions. acs.org

Substituents at the 8-Position: The substituent at the 8-position also influences activity, though perhaps to a lesser extent than the 6-position substituent. acs.org

Substituents at the 2-Position: The length of the alkyl chain at the 2-position is crucial. Potency was high for alkyl chains with three to five carbons, while a longer heptyl chain (1l) resulted in decreased activity. acs.org A bulkier phenethyl group at this position (1m) was associated with very high potency (IC₅₀ of 6.8 μM). acs.org

The Carbonyl Group: An intact carbonyl group was found to be essential for high potency. acs.org

The following table summarizes the SAR data for various substituted chroman-4-ones as SIRT2 inhibitors. acs.org

CompoundR (2-Position)R1 (6-Position)R2 (7-Position)R3 (8-Position)SIRT2 Inhibition (%) at 200 μMIC₅₀ (μM)
1a(CH₂)₄CH₃ClHBr88 ± 0.64.5 (3.9–5.2)
1b(CH₂)₄CH₃HHH1 ± 0.9n.d.
1c(CH₂)₄CH₃BrHBr91 ± 0.41.5 (1.3–1.7)
1f(CH₂)₄CH₃ClHH45 ± 2.0n.d.
1g(CH₂)₄CH₃NO₂HH43 ± 4.4n.d.
1h(CH₂)₄CH₃OCH₃HH20 ± 4.1n.d.
1i(CH₂)₄CH₃HHBr28 ± 1.1n.d.
1k(CH₂)₂CH₃ClHBr76 ± 1.810.6 (9.0–12.5)
1l(CH₂)₆CH₃ClHBr57 ± 2.5n.d.
1mCH₂CH₂PhClHBr81 ± 0.76.8 (5.8–8.0)
3a(CH₂)₄CH₃ClHBr82 ± 0.45.5 (4.8–6.2)
n.d. = not determined. Data sourced from acs.org.

General SAR Insights from Related Scaffolds

Broader research into coumarin and chromone (B188151) derivatives reinforces the significance of the substitution pattern for various biological activities.

Anticoagulant Activity: In the development of Factor Xa (FXa) inhibitors based on the chromen-2-one scaffold, Quantitative Structure-Activity Relationship (QSAR) studies showed that more sterically bulky and electronegative groups are important features for enhancing anticoagulant activity. ju.edu.jo

Antimicrobial Activity: For thiochromene analogs, a sulfur-containing counterpart to chromenes, the presence of an electron-withdrawing group like chlorine at the 6-position generally enhances anti-bacterial, anti-fungal, and anti-leishmanial activities. rsc.org SAR analysis revealed that the presence of a chloro group at the 6th position significantly enhanced antibacterial activity. rsc.org

Anti-HIV Activity: SAR studies on coumarin-based hybrids as HIV-1 inhibitors revealed that the introduction of a halogen, specifically a chloro-group at the C-6 position of the coumarin moiety, enhanced the inhibitory activity against HIV-1 integrase (IN). nih.gov

Anticancer Activity: For coumarin derivatives designed as Mcl-1 inhibitors, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position was shown to enhance inhibitory capacity. nih.gov

General Principle: The fundamental principle that the type and position of substituents dictate the pharmacological effect is well-established for coumarins. nih.gov The chloro group, in particular, is known to modulate the electronic properties of the ring system, thereby influencing how the molecule interacts with its biological targets.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. By solving approximations of the Schrödinger equation, these methods can model a molecule's electronic structure and energy, providing a detailed picture of its behavior.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule. This method calculates the electron density to determine the ground-state energy, which is then minimized to find the optimized molecular geometry. For 6-Chloro-chroman-2-one, DFT calculations performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would predict key structural parameters. These parameters include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms). This information is crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) This table is illustrative of typical data obtained from DFT calculations for similar coumarin (B35378) structures.

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (Carbonyl)~1.22 Å
Bond LengthC-Cl~1.75 Å
Bond LengthC-O (Ester)~1.37 Å
Bond AngleO=C-O~118°
Bond AngleCl-C-C (Aromatic)~119°
Dihedral AngleC-C-C-C (Benzene Ring)~0°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative of typical data obtained from FMO analysis for similar coumarin structures.

ParameterEnergy (eV)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7 eVIndicates chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would quantify the stability arising from intramolecular charge transfer events, such as the delocalization of electron density from a lone pair (LP) orbital to an antibonding (σ* or π*) orbital. The energy associated with these interactions (E(2)) indicates the strength of the hyperconjugative effect, providing deep insight into the molecule's electronic stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map for this compound would clearly identify the electron-rich carbonyl oxygen and the electron-deficient regions, thereby predicting the molecule's reactive sites and its behavior in intermolecular interactions.

Spectroscopic Simulations (e.g., NMR, IR) to Correlate with Experimental Data

Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR). Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) for this compound can be performed using DFT. The calculated IR spectrum helps in assigning the vibrational modes of different functional groups, such as the characteristic C=O stretching of the lactone ring. Similarly, simulated ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the molecule's structure and assign specific resonances.

Molecular Modeling and Simulation in Drug Discovery

Molecular modeling techniques are indispensable in modern drug discovery for identifying and optimizing potential therapeutic agents. If this compound were to be investigated as a potential drug candidate, methods such as molecular docking would be employed. Docking simulations predict the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity and interaction patterns. This process allows for the virtual screening of compounds against known biological targets. For instance, various coumarin derivatives have been studied as inhibitors for enzymes like monoamine oxidase B (MAO-B), and similar in silico studies could explore the potential of this compound to fit into the active site of such enzymes, guiding further synthesis and biological evaluation.

Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for virtually screening the interaction between a ligand and its target protein, predicting binding conformations, and estimating the binding affinity. nih.gov While specific docking studies exclusively on this compound are not detailed in the available literature, extensive research on the broader coumarin (chromen-2-one) scaffold demonstrates its utility in targeting a wide range of proteins implicated in various diseases.

These studies reveal the versatility of the chromen-2-one core in forming key interactions within the binding sites of different biological targets. For instance, derivatives have been docked into the active sites of enzymes relevant to Alzheimer's disease and cancer. nih.govtandfonline.com The interactions typically involve hydrogen bonds with specific amino acid residues, as well as hydrophobic and π–π stacking interactions that stabilize the ligand-protein complex. Molecular docking helps prioritize which derivatives are most likely to be active, guiding further synthesis and biological testing. longdom.org

Compound Class/DerivativeBiological TargetKey Findings from Docking StudiesReference
Coumarin HybridsAcetylcholinesterase (AChE)Designed analogues showed potential as dual binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE, which is relevant for Alzheimer's disease treatment. nih.gov
3-(benzylthio)-4-hydroxy-2H-chromen-2-oneCyclin-Dependent Kinases (CDKs)The molecule was studied to gain insights into its potential inhibitory nature against CDKs, which are key targets in cancer therapy. tandfonline.com
2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrileTumor Protein (HCT-116)Docking simulations indicated that this derivative is an effective inhibitor of the tumor protein, corroborating its observed cytotoxic activity against colon carcinoma cells. mdpi.com
Coumarin DerivativesKRAS-G12C ProteinDocking studies showed that the 3-naphthylmethoxy moiety of a lead compound extended into a cryptic pocket, enhancing interaction with the mutant KRAS-G12C protein, a significant cancer target. nih.gov

All-Atom Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Stability and Conformational Changes

All-atom molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. rsc.orgarxiv.org In drug discovery, MD simulations are employed to study the stability of a ligand-protein complex, providing insights into the dynamic behavior and conformational changes that cannot be captured by static docking studies. longdom.org

A study on N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide, a derivative containing the 6-chloro-chromene core, utilized MD simulations to evaluate its interaction with Interleukin-6 (IL-6), a target for anti-colon cancer activity. benthamdirect.comnih.gov The simulations demonstrated that the top-ranked lead compound formed a stable complex within the active pocket of the IL-6 target throughout the simulation period. benthamdirect.comnih.gov This stability is a critical indicator of a compound's potential to exert a sustained biological effect. Such simulations provide a deeper understanding of how the ligand adapts to the binding site and how the protein may respond to the ligand's presence, which is essential for lead optimization. longdom.org

Binding Free Energy Calculations (e.g., MD MMPBSA)

To obtain a more quantitative estimate of binding affinity than docking scores alone, binding free energy calculations are often performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing techniques applied to MD simulation trajectories. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

These calculations provide a more rigorous prediction of the relative binding affinities for a series of compounds, which can be invaluable for prioritizing candidates during lead optimization. escholarship.org The process involves calculating the free energies of the protein, the ligand, and the protein-ligand complex, and then determining the difference to estimate the binding free energy. While specific binding free energy calculations for this compound were not found, this methodology represents a standard and powerful approach in computational drug design to refine the understanding of ligand-target interactions derived from docking and MD simulations.

In silico Drug Design and Development Applications

The chroman-2-one scaffold is a valuable starting point for various in silico drug design and development applications aimed at discovering and refining novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. mdpi.com

In a study involving derivatives of 4H-chromene, including a compound with a 6-chloro substitution, a statistically significant 3D-QSAR model was developed to predict anti-colon cancer activity. benthamdirect.comnih.gov The model, which yielded a coefficient of determination (r²) of 0.52, helped to identify important atomic positions within the ligand structures that are crucial for their biological effect. benthamdirect.comnih.gov Such QSAR models are powerful tools in medicinal chemistry for the predictive modeling of a compound's efficacy based on its structural and chemical features. benthamdirect.com

Prediction of Pharmacokinetic Parameters (e.g., Human Oral Absorption, Plasma Protein Binding) using Computational Methods

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—must be evaluated. Computational tools can predict these ADME properties based solely on the molecule's structure, providing an early assessment of its drug-likeness and potential liabilities. nih.govfrontiersin.org This in silico screening helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov

While specific predicted ADME values for this compound are not detailed in the searched literature, a variety of key parameters are routinely calculated for potential drug candidates using established computational models.

Pharmacokinetic ParameterImportance in Drug Development
Human Oral AbsorptionPredicts the extent to which a drug is absorbed from the gastrointestinal tract into the bloodstream after oral administration.
Plasma Protein Binding (PPB)Affects the drug's distribution and availability to reach its target. High binding can limit efficacy and clearance. frontiersin.org
Blood-Brain Barrier (BBB) PermeabilityDetermines if a compound can enter the central nervous system. This is crucial for drugs targeting the brain and a potential liability for others. frontiersin.org
CYP450 Enzyme InhibitionPredicts the potential for drug-drug interactions, as these enzymes are central to drug metabolism.
Aqueous SolubilityImpacts absorption and formulation. Poor solubility is a common challenge in drug development.
Human Intestinal Absorption (HIA)Provides a measure of a compound's ability to be absorbed through the intestinal wall.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. longdom.org The chromen-2-one (coumarin) scaffold has been successfully employed in such campaigns. For example, virtual screening and subsequent rational structural optimization led to the discovery of novel coumarin-based derivatives as potent inhibitors of KRAS-G12C, a challenging cancer target. nih.gov

Once initial "hits" are identified through screening, lead optimization begins. This process involves making iterative chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties. longdom.org Computational tools are heavily used in this phase. For instance, after identifying a coumarin hit, molecular docking can be used to understand its binding mode, suggesting specific structural changes to enhance interactions with the target protein. nih.gov QSAR models can then predict the activity of these new virtual derivatives, and computational ADME tools can assess their pharmacokinetic profiles, creating a feedback loop that accelerates the development of a promising lead compound into a viable drug candidate. longdom.org

Conclusion and Future Research Perspectives

Synthesis of Current Academic Knowledge on 6-Chloro-chroman-2-one

Direct research on this compound is exceptionally limited. However, the synthesis and properties of the broader classes of chromanones and chlorinated coumarins provide a foundational context. Chroman-2-ones and their derivatives are recognized as important structural motifs in a variety of natural products and pharmacologically active compounds. researchgate.netrsc.org

The synthesis of the related unsaturated coumarin (B35378) scaffold is well-documented, often involving methods like the Pechmann condensation, Perkin reaction, and Claisen-Schmidt condensation. researchgate.net For instance, derivatives like 3-acetyl-6-chlorocoumarin have been synthesized and serve as precursors for more complex molecules. ontosight.aiiucr.orgresearchgate.net The introduction of a chlorine atom at the 6-position is a common strategy to modulate the electronic properties and biological activity of the coumarin ring. arabjchem.org

The biological activities of chlorinated coumarins are diverse, spanning antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties. ontosight.ainih.govmdpi.commdpi.com For example, 6-chloro-4-phenyl-2H-chromen-2-one, isolated from the polypore mushroom Fomitopsis officinalis, has shown activity against Mycobacterium tuberculosis. nih.govacs.org Other derivatives have been investigated as potential inhibitors for enzymes like monoamine oxidase (MAO-B) and as agents for treating neurodegenerative diseases. nih.govmdpi.com The saturated counterpart, the chroman-4-one scaffold, has also been a focus of synthesis and biological evaluation, with derivatives showing promise as antibacterial agents and sirtuin inhibitors. acs.orgnih.govnih.gov

The crucial difference in this compound is the saturation of the C3-C4 bond in the pyranone ring, distinguishing it from the aromatic coumarins. This structural change significantly alters the molecule's geometry and electronic properties, meaning its biological profile cannot be directly inferred from its unsaturated relatives.

Identification of Key Research Gaps and Challenges

The most significant research gap is the near-total absence of dedicated studies on this compound. This gap encompasses its fundamental chemical and biological properties.

Key Research Gaps and Challenges:

Dedicated Synthesis: There are no established, optimized synthetic routes specifically for this compound. While methods for related structures exist, their applicability and efficiency for creating this saturated lactone have not been explored.

Physicochemical Characterization: Fundamental data regarding its solubility, stability, crystal structure, and spectroscopic properties are unavailable.

Biological Profile: The pharmacological profile of this compound is completely unknown. Its potential interactions with biological targets have not been investigated.

Structure-Activity Relationship (SAR): Without data on the parent compound, it is impossible to establish SAR. The impact of the saturated lactone ring combined with the 6-chloro substitution is a key unanswered question. How this structure compares to the more widely studied 6-chloro-2H-chromen-2-one or 6-chloro-chroman-4-one is a primary challenge to address.

Stereochemistry: The C2 position in this compound can be a stereocenter, depending on substitution. The synthesis of specific enantiomers and the study of their differential biological effects present a significant challenge.

Prospective Avenues for Future Research and Development

The dearth of information surrounding this compound presents a fertile ground for new research initiatives. A structured approach, from fundamental synthesis to preclinical evaluation, could unlock its potential.

Development of Novel and Efficient Synthetic Pathways

A primary focus should be the development of robust and efficient synthetic methodologies. Potential strategies could include:

Catalytic Hydrogenation: Selective hydrogenation of the C3-C4 double bond of the readily available 6-chloro-2H-chromen-2-one. This would require careful selection of catalysts and reaction conditions to avoid over-reduction or cleavage of the lactone ring.

Decarboxylative Reactions: Modern photoredox-catalyzed decarboxylative reactions, which have been used to synthesize other substituted chroman-2-ones, could be adapted. rsc.orgmdpi.com

Tandem Reactions: One-pot tandem reactions, which have proven efficient for synthesizing other complex chromanone derivatives, could be explored to construct the this compound scaffold from simpler precursors. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Given the wide range of activities seen in related coumarins and chromanones, a broad-based screening approach is warranted. mdpi.commdpi.com Potential areas for investigation include:

Anticancer Activity: Evaluation against various cancer cell lines is a logical starting point, as many coumarin derivatives show cytotoxic or cytostatic effects. nih.gov

Antimicrobial Properties: Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is crucial, building on the known antimicrobial potential of chlorinated coumarins. researchgate.netnih.gov

Enzyme Inhibition: Testing for inhibitory activity against enzymes implicated in human diseases, such as cholinesterases, monoamine oxidases, and sirtuins, could reveal novel therapeutic avenues. nih.govnih.govacs.org

Anti-inflammatory Effects: Investigation into its ability to modulate inflammatory pathways, for instance by inhibiting cyclooxygenase (COX) enzymes, would be a valuable pursuit. mdpi.com

Integration of Advanced Computational Methodologies for Rational Design

In silico tools can accelerate the research and development process significantly. researchgate.net

DFT and QSAR: Density Functional Theory (DFT) can predict the molecule's electronic properties, while Quantitative Structure-Activity Relationship (QSAR) models, built from data on related compounds, can help predict its biological activity. nih.govuniba.itd-nb.info

Molecular Docking: Docking studies can simulate the binding of this compound to the active sites of known biological targets, helping to prioritize experimental screening efforts and explain mechanisms of action. mdpi.combiointerfaceresearch.com These computational approaches can guide the design of derivatives with potentially enhanced potency and selectivity.

Translational Research and Preclinical Studies for Therapeutic Potential

Should initial screenings identify promising biological activity, a clear path toward translational research must be established. This involves:

Lead Optimization: Synthesizing and testing a library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

ADME Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

In Vivo Efficacy: Testing the most promising candidates in animal models of relevant diseases (e.g., cancer, infectious disease, inflammation) to validate their therapeutic potential.

Toxicity Studies: Conducting preliminary toxicology assessments to ensure an acceptable safety profile before considering any further development. nih.gov

Q & A

Q. How can researchers ensure compliance with open-access data requirements for studies on this compound?

  • Methodology : Deposit synthetic protocols, spectral data, and crystallographic files in repositories like Zenodo or Figshare. Use Creative Commons licenses (e.g., CC-BY-SA 3.0) for non-commercial reuse. Follow CONSORT-EHEALTH guidelines for reporting experimental details, including software versions and algorithm parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.